molecular formula C21H23N3O B5970078 4-[(4-benzyl-1-piperazinyl)carbonyl]-1-methyl-1H-indole

4-[(4-benzyl-1-piperazinyl)carbonyl]-1-methyl-1H-indole

Cat. No. B5970078
M. Wt: 333.4 g/mol
InChI Key: WFVKBGSHZBONCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-benzyl-1-piperazinyl)carbonyl]-1-methyl-1H-indole, also known as BMS-820836, is a small molecule drug that has been studied for its potential therapeutic effects in various diseases. This compound belongs to the class of indole derivatives and has shown promising results in preclinical studies.

Mechanism of Action

4-[(4-benzyl-1-piperazinyl)carbonyl]-1-methyl-1H-indole acts as a selective antagonist of the 5-HT2B and 5-HT2C receptors, which are involved in the regulation of serotonin neurotransmission. By blocking these receptors, 4-[(4-benzyl-1-piperazinyl)carbonyl]-1-methyl-1H-indole may increase the availability of serotonin in the brain, which has been linked to improvements in mood and anxiety.
Biochemical and Physiological Effects:
4-[(4-benzyl-1-piperazinyl)carbonyl]-1-methyl-1H-indole has been shown to have several biochemical and physiological effects, including increased serotonin levels, decreased dopamine levels, and altered gene expression in the brain. These effects may contribute to its therapeutic potential in various diseases.

Advantages and Limitations for Lab Experiments

One advantage of 4-[(4-benzyl-1-piperazinyl)carbonyl]-1-methyl-1H-indole is its selectivity for the 5-HT2B and 5-HT2C receptors, which may reduce the risk of off-target effects. However, its limited solubility and stability may pose challenges for its use in preclinical studies.

Future Directions

There are several potential future directions for research on 4-[(4-benzyl-1-piperazinyl)carbonyl]-1-methyl-1H-indole, including:
1. Further exploration of its therapeutic potential in depression, anxiety, and other psychiatric disorders.
2. Investigation of its effects on other neurotransmitter systems, such as the glutamatergic and GABAergic systems.
3. Development of more stable and soluble formulations for use in preclinical studies.
4. Exploration of its potential as a tool for studying the role of serotonin receptors in disease states.
In conclusion, 4-[(4-benzyl-1-piperazinyl)carbonyl]-1-methyl-1H-indole is a promising small molecule drug that has shown potential therapeutic effects in various diseases. Further research is needed to fully understand its mechanism of action and potential clinical applications.

Synthesis Methods

The synthesis of 4-[(4-benzyl-1-piperazinyl)carbonyl]-1-methyl-1H-indole involves several steps, including the reaction of 4-benzyloxy-2-nitrobenzoic acid with piperazine, followed by reduction and cyclization to form the indole ring. The final product is obtained after the removal of the benzyl protecting group and purification steps.

Scientific Research Applications

4-[(4-benzyl-1-piperazinyl)carbonyl]-1-methyl-1H-indole has been extensively studied for its potential therapeutic effects in various diseases, including depression, anxiety, and schizophrenia. It has been shown to act as a selective serotonin receptor antagonist, which may contribute to its antidepressant and anxiolytic effects.

properties

IUPAC Name

(4-benzylpiperazin-1-yl)-(1-methylindol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O/c1-22-11-10-18-19(8-5-9-20(18)22)21(25)24-14-12-23(13-15-24)16-17-6-3-2-4-7-17/h2-11H,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVKBGSHZBONCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C(=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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